molecular formula C11H12N2O5 B14860577 Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate

Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate

Cat. No.: B14860577
M. Wt: 252.22 g/mol
InChI Key: ABXGGNUPXQODOW-UHFFFAOYSA-N
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Description

Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method involves the reaction of 3-diazopyrrolidones with dimethyl acetylenedicarboxylate (DMAD) in benzene at 70°C. This reaction leads to the formation of the desired compound in good yields . The reaction conditions can be varied, with the reaction proceeding slowly at room temperature but more rapidly at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyrazolo derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazolo ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used.

Scientific Research Applications

Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to interact with NMDA receptors, which are involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate: This compound has a similar structure but differs in the position of the carboxylate groups.

    Dimethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylate: This compound has a pyrimidine ring instead of a pyridine ring.

Uniqueness

Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both oxo and carboxylate groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

dimethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2,5-dicarboxylate

InChI

InChI=1S/C11H12N2O5/c1-17-10(15)6-3-4-13-8(9(6)14)5-7(12-13)11(16)18-2/h5-6H,3-4H2,1-2H3

InChI Key

ABXGGNUPXQODOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN2C(=CC(=N2)C(=O)OC)C1=O

Origin of Product

United States

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